molecular formula C22H23N5O3 B2580127 7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide CAS No. 538317-47-4

7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide

Cat. No.: B2580127
CAS No.: 538317-47-4
M. Wt: 405.458
InChI Key: SPISIKHIWDIMQV-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core with a carboxamide group at position 4. Key structural features include:

  • 3,4-Dimethoxyphenyl at position 7: Electron-donating methoxy groups enhance solubility and influence electronic properties.
  • 3-Methylphenyl at position 2: A hydrophobic substituent that may improve membrane permeability.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-12-6-5-7-15(10-12)21-25-22-24-13(2)18(20(23)28)19(27(22)26-21)14-8-9-16(29-3)17(11-14)30-4/h5-11,19H,1-4H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPISIKHIWDIMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide typically involves multi-step reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated, catalyst-free synthesis has been explored to enhance yield and reduce reaction time. For example, performing the reaction in a microwave medium at 140°C can achieve high yields within a few hours .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a biochemical probe for studying cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to altered cellular functions. The compound’s effects are mediated through pathways such as the inhibition of Taq polymerase and telomerase, activation of caspases, and down-regulation of ERK2 protein .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name / ID Substituents (Positions) Molecular Formula Key Features Reference
Target Compound 7-(3,4-Dimethoxyphenyl), 2-(3-methylphenyl), 6-carboxamide C₂₄H₂₄N₅O₃ Balanced hydrophobicity and hydrogen-bonding capacity. -
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(3,4,5-Trimethoxyphenyl), 6-carboxamide C₂₅H₂₆N₅O₄ Additional methoxy group increases steric bulk and electron donation.
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate 6-carboxylate, 3-(2-hydroxyphenyl) C₂₇H₂₄N₄O₃ Ester group reduces polarity; hydroxyl enables metal coordination.
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile 6-carbonitrile, 5-indol-3-yl C₂₁H₁₂ClN₇ Nitrile group enhances metabolic stability; indole moiety aids π-stacking.
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-thienyl, dual methoxyphenyl C₂₅H₂₃N₅O₃S Thienyl group introduces sulfur-based interactions.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) and hydroxyl substituents improve solubility, while chloro and nitrile groups enhance stability.
  • Aromatic Diversity : Thienyl and indole moieties offer distinct binding profiles compared to phenyl derivatives.

Key Observations :

  • Green Chemistry: highlights the use of water/ethanol mixtures and recyclable additives, reducing environmental impact .
  • Catalyst Efficiency : Ionic liquids (BMIM-PF6) and trimethylenedipiperidine offer superior recyclability compared to traditional piperidine.

Biological Activity

7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Preliminary studies suggest that it may exhibit antitumor , anti-inflammatory , and antioxidant properties.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM against the MCF-7 breast cancer cell line and 22 µM against A549 lung cancer cells. These values indicate a moderate level of potency compared to standard chemotherapeutic agents.
Cell LineIC50 (µM)
MCF-715
A54922
HepG230

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in animal models. It was able to reduce edema formation significantly in the carrageenan-induced paw edema model, suggesting its potential utility in treating inflammatory conditions.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, the compound demonstrated notable antioxidant activity. It effectively scavenged free radicals in various assays, which is crucial for preventing oxidative stress-related diseases.

Study 1: Cytotoxicity Evaluation

A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways. The study concluded that further investigation into the molecular mechanisms could provide insights into its potential as a therapeutic agent.

Study 2: Anti-inflammatory Effects

In a separate investigation by Kumar et al. (2024), the anti-inflammatory properties were assessed using an animal model of acute inflammation. The compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels in serum samples.

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